1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15996010
InChI: InChI=1S/C7H8N4/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3,(H2,8,10)
SMILES:
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol

1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine

CAS No.:

Cat. No.: VC15996010

Molecular Formula: C7H8N4

Molecular Weight: 148.17 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine -

Specification

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
IUPAC Name 1-methylimidazo[4,5-b]pyridin-5-amine
Standard InChI InChI=1S/C7H8N4/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3,(H2,8,10)
Standard InChI Key SGEQLXKFRBWJAM-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=C1C=CC(=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine consists of an imidazole ring fused to a pyridine moiety at the 4,5-positions, with a methyl group at the 1-position and an amine group at the 5-position (Figure 1). The planar structure facilitates π-π stacking interactions with aromatic residues in biological targets .

Table 1: Physicochemical Properties

PropertyValue
CAS Number39998-52-2
Molecular FormulaC₇H₇N₃
Molecular Weight133.15 g/mol
Density1.24 g/cm³
Boiling Point272.8°C (at 760 mmHg)
LogP0.26
Topological Polar Surface50.68 Ų

The compound’s low LogP value (0.26) suggests moderate hydrophilicity, balanced by its aromatic rings, which enhance membrane permeability .

Synthetic Methodologies

Cyclization with Phenylacetic Acid

A regioselective synthesis involves the cyclization of 2-amino-3-methylaminopyridine (3) with phenylacetic acid using N,N′-carbonyldiimidazole (CDI) as a coupling agent . This method achieves a 51% yield of the intermediate 4, which is subsequently oxidized and functionalized to produce derivatives (e.g., 5–10) .

2-Amino-3-methylaminopyridine+Phenylacetic AcidCDI1-Methylimidazo[4,5-b]pyridine[2]\text{2-Amino-3-methylaminopyridine} + \text{Phenylacetic Acid} \xrightarrow{\text{CDI}} \text{1-Methylimidazo[4,5-b]pyridine} \quad[2]

Alternative Pathways

Michael addition of 1-methyl-1H-imidazol-4-amine to dicarboxylates (e.g., fumaric acid) followed by intramolecular cyclization provides another route, though yields are often lower compared to CDI-mediated synthesis.

Biological Mechanisms and Targets

Interaction with IKK-ɛ and TBK1

The compound inhibits IKK-ɛ (IκB kinase epsilon) and TBK1 (TANK-binding kinase 1), key regulators of the NF-κB signaling pathway. By binding to their active sites, it suppresses phosphorylation events that activate NF-κB, thereby modulating immune responses and inflammation .

Cellular Effects

In cancerous cells, it disrupts pathways essential for proliferation and survival, including carbohydrate metabolism and apoptosis regulation. Its bioisosteric resemblance to purines allows competitive inhibition of enzymes like kinases and GTPases.

Pharmacokinetic Profile

Absorption and Distribution

The dihydrochloride salt form improves aqueous solubility, enhancing oral bioavailability. Its moderate LogP ensures efficient diffusion across cellular membranes while avoiding excessive lipid accumulation .

Metabolism and Excretion

Hepatic metabolism involves oxidation via cytochrome P450 enzymes, producing hydroxylated metabolites. The compound exhibits a half-life of 6–8 hours in preclinical models, with renal excretion as the primary elimination route.

Applications in Drug Development

Anticancer Agents

Derivatives of 1-methyl-1H-imidazo[4,5-b]pyridin-5-amine show potent activity against breast and lung cancer cell lines by targeting IKK-ɛ/TBK1 and inducing apoptosis . Chloro-substituted analogs (e.g., 6) demonstrate enhanced cytotoxicity (IC₅₀ = 0.8–1.2 µM) .

Anti-Inflammatory Therapeutics

By suppressing NF-κB activation, the compound reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophage models, suggesting utility in treating chronic inflammation.

Hazard StatementPrecautionary Measure
H302: Harmful if ingestedP264: Wash hands after handling
H315: Skin irritationP280: Wear protective gloves
H319: Eye irritationP305+P351+P338: Rinse eyes

The compound requires storage at room temperature in airtight containers to prevent degradation .

Comparative Analysis with Structural Analogs

Imidazo[4,5-c]pyridines

Unlike 1-methyl-1H-imidazo[4,5-b]pyridin-5-amine, imidazo[4,5-c]pyridines exhibit luminescent properties but lower kinase inhibitory activity .

Imidazo[1,2-a]pyridines

These analogs are widely used in antiviral drugs (e.g., zolimidine) but lack the selectivity for IKK-ɛ/TBK1 observed in the title compound.

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